molecular formula C18H14O2 B15397410 Methyl 6-phenyl-2-naphthoate

Methyl 6-phenyl-2-naphthoate

Cat. No.: B15397410
M. Wt: 262.3 g/mol
InChI Key: ZVPJBLRISSXOBJ-UHFFFAOYSA-N
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Description

Methyl 6-phenyl-2-naphthoate is a naphthalene-derived ester characterized by a phenyl substituent at the 6-position and a methoxycarbonyl group at the 2-position of the naphthalene ring. It is synthesized via dual nickel/palladium-catalyzed reductive cross-coupling reactions, yielding a white solid with a molecular formula of C₁₈H₁₄O₂ (molecular weight: 270.30 g/mol). Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.67–8.61 (m, 1H), 8.09–8.02 (m, 3H), 7.93–7.36 (m, 7H), 4.00 (s, 3H) .
  • ¹³C NMR (101 MHz, CDCl₃): δ 167.3 (ester carbonyl), 141.0–125.6 (aromatic carbons), 52.3 (methoxy carbon) .
  • HRMS: [M+Na]⁺ observed at m/z 285.0887 (calculated: 285.0886) .

Properties

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

methyl 6-phenylnaphthalene-2-carboxylate

InChI

InChI=1S/C18H14O2/c1-20-18(19)17-10-9-15-11-14(7-8-16(15)12-17)13-5-3-2-4-6-13/h2-12H,1H3

InChI Key

ZVPJBLRISSXOBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Steric Effects

  • Phenyl vs.
  • Amino vs. Dimethylamino: The amino group in Methyl 6-amino-2-naphthoate offers hydrogen-bonding capability, influencing solubility and biological activity, while the dimethylamino variant introduces steric hindrance and electron-donating effects .

Spectral and Physical Property Trends

  • Melting Points: Amino derivatives (e.g., Methyl 6-amino-2-naphthoate, 162°C) exhibit higher melting points than nonpolar analogs like Methyl 6-cyclopropyl-2-naphthoate (oil), attributed to hydrogen bonding .
  • NMR Shifts : The formyl group in Methyl 6-formyl-2-naphthoate causes distinct downfield shifts in ¹H NMR (~9–10 ppm for aldehydic protons), absent in other derivatives .

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